Naphthalene-1,6-dicarbaldehyde

Vue d'ensemble

Description

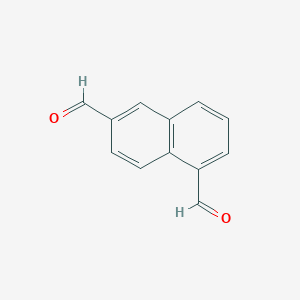

Naphthalene-1,6-dicarbaldehyde is an organic compound with the molecular formula C₁₂H₈O₂ It is a derivative of naphthalene, characterized by the presence of two formyl groups (-CHO) attached to the first and sixth positions of the naphthalene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Naphthalene-1,6-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of naphthalene-1,6-dimethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂). The reaction typically occurs in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using more robust and cost-effective oxidizing agents. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Naphthalene-1,6-dicarbaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl groups can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄).

Reduction: The formyl groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

Substitution: Concentrated nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products:

Oxidation: Naphthalene-1,6-dicarboxylic acid.

Reduction: Naphthalene-1,6-dimethanol.

Substitution: Nitrated or halogenated derivatives of this compound.

Applications De Recherche Scientifique

Fluorescent Probes for Biothiol Detection

Recent studies have highlighted the potential of naphthalene-based compounds as fluorescent probes for detecting glutathione (GSH), a critical biomolecule involved in cellular redox balance. For instance, a study demonstrated that naphthalene-2,3-dicarbaldehyde (a derivative of NDA) could effectively detect GSH in live cells using two-photon microscopy. This capability is significant for diagnosing conditions like sepsis, where oxidative stress plays a crucial role .

Table 1: Comparison of Naphthalene Derivatives for GSH Detection

| Compound Name | Detection Method | Application Area | Key Findings |

|---|---|---|---|

| Naphthalene-2,3-dicarbaldehyde | Two-photon microscopy | Medical diagnostics | Effective in live cell imaging |

| 6-Methoxynaphthalene-2,3-dicarbaldehyde | Two-photon microscopy | Sepsis prediction | High sensitivity to GSH |

| 6-Fluoronaphthalene-2,3-dicarbaldehyde | Two-photon microscopy | Clinical diagnostics | Significant for mortality prediction |

Case Study: Sepsis Prediction

In a clinical context, the use of NDA derivatives as probes for GSH detection has shown promise in predicting sepsis outcomes. The ability to monitor intracellular GSH levels allows for early intervention strategies in critically ill patients .

Synthesis of Coordination Polymers

Naphthalene derivatives are also utilized in the synthesis of coordination polymers (CPs), which have applications in chemical sensing and catalysis. For example, naphthalene-1,8-dicarboxylate has been used to create luminescent CPs that can detect ions and biomolecules. These materials exhibit unique luminescent properties that are advantageous for sensor applications .

Table 2: Properties of Naphthalene-Based Coordination Polymers

| Polymer Type | Synthesis Method | Applications | Luminescent Properties |

|---|---|---|---|

| Naphthalene-1,8-dicarboxylate based CPs | In situ synthesis | Chemical sensors | High sensitivity to ion detection |

| Naphthalene-based metal-organic frameworks (MOFs) | Surfactant-assisted synthesis | Catalysis | Tunable luminescent characteristics |

Organic Synthesis

Naphthalene-1,6-dicarbaldehyde serves as an important intermediate in the synthesis of various organic compounds. Its aldehyde groups facilitate reactions such as condensation and addition reactions, making it useful in producing complex organic molecules.

Case Study: Synthesis of Polymeric Materials

Research has indicated that NDA can be used to synthesize polyesters and other polymeric materials through polycondensation reactions. This application is particularly relevant in developing biodegradable plastics and advanced materials with tailored properties .

Mécanisme D'action

The mechanism of action of naphthalene-1,6-dicarbaldehyde primarily involves its reactivity with nucleophiles. The formyl groups can react with amines to form Schiff bases, which are useful in various chemical and biological applications. The compound’s ability to undergo electrophilic substitution also makes it a valuable intermediate in organic synthesis.

Comparaison Avec Des Composés Similaires

Naphthalene-1,7-dicarbaldehyde: Similar structure but with formyl groups at the first and seventh positions.

Naphthalene-2,3-dicarbaldehyde: Formyl groups at the second and third positions.

Naphthalene-1,8-dicarbaldehyde: Formyl groups at the first and eighth positions.

Uniqueness: Naphthalene-1,6-dicarbaldehyde is unique due to the specific positioning of its formyl groups, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and physical properties compared to its analogs, making it suitable for specific applications in research and industry.

Activité Biologique

Naphthalene-1,6-dicarbaldehyde (NDA) is an organic compound characterized by two aldehyde groups positioned at the 1 and 6 positions of the naphthalene ring. This unique structural arrangement imparts distinct chemical reactivity and biological activity, making NDA a compound of interest in various fields, including medicinal chemistry and biochemistry. This article explores the biological activities of NDA, focusing on its interactions with biological molecules, potential therapeutic applications, and comparative studies with related compounds.

This compound is known for its ability to form Schiff bases with amines. This reaction is significant as it is utilized in biochemical assays for detecting and quantifying various biomolecules. The electrophilic nature of the aldehyde groups allows NDA to react with nucleophiles, making it a valuable compound in developing therapeutic agents that target specific molecular pathways.

Comparison with Related Compounds

The following table summarizes the structural and functional characteristics of NDA compared to its isomers:

| Compound Name | Structure Positioning | Key Features |

|---|---|---|

| Naphthalene-1,5-dicarbaldehyde | 1 and 5 | Similar reactivity but different positional isomerism. |

| Naphthalene-1,7-dicarbaldehyde | 1 and 7 | Different chemical properties due to positional differences. |

| Naphthalene-2,3-dicarbaldehyde | 2 and 3 | Exhibits different reactivity patterns compared to NDA. |

| Naphthalene-1,8-dicarbaldehyde | 1 and 8 | Unique properties influenced by distant positioning of aldehydes. |

| Naphthalene-1,6-dicarboxylic acid | Oxidized form | Contains carboxylic acid groups instead of aldehydes; different reactivity profile. |

This table illustrates how the positioning of functional groups affects the reactivity and potential applications of naphthalene derivatives.

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of naphthalene derivatives. For instance, while naphthalene-2,3-dicarboxylic acid was shown to have significant antioxidant activity, NDA's specific role in this capacity remains an area for further exploration . The ability of NDA to act as an electron donor could position it as a candidate for antioxidant therapies.

Interaction with Biological Molecules

NDA's interaction with thiols has been particularly noteworthy. Research indicates that NDA can effectively react with glutathione (GSH), a critical antioxidant in cells. This interaction has implications for monitoring oxidative stress in biological systems . The development of fluorescence chemosensors utilizing NDA has demonstrated its potential in detecting GSH levels in live cells, providing insights into cellular health and disease states such as sepsis .

Case Studies

Several case studies have explored the biological applications of NDA:

- Fluorescent Probes for Glutathione Detection : A study developed chemosensors based on NDA that successfully detected intracellular GSH levels in HeLa cells using fluorescence microscopy. These probes exhibited strong cell permeability and specificity towards GSH, highlighting their potential for clinical diagnostics .

- Schiff Base Formation : The formation of Schiff bases from NDA has been utilized in various biochemical assays. These interactions can be exploited for developing sensors that detect specific biomolecules or monitor biochemical processes.

- Therapeutic Potential : The ability of NDA to interact with various biological targets suggests its potential as a therapeutic agent. Its reactivity profile allows for modifications that could enhance its efficacy against specific diseases .

Propriétés

IUPAC Name |

naphthalene-1,6-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2/c13-7-9-4-5-12-10(6-9)2-1-3-11(12)8-14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMZRGPHZODFOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C=O)C(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30555553 | |

| Record name | Naphthalene-1,6-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102877-82-7 | |

| Record name | Naphthalene-1,6-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.